1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
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Overview
Description
1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a complex organic compound with the molecular formula C20H20N2O4. This compound is characterized by its imidazole ring structure, which is substituted with benzyloxy groups and an aldehyde functional group. It is a versatile molecule used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via benzylation reactions, where benzyl chloride reacts with the imidazole derivative in the presence of a base such as sodium hydride.
Oxidation to Form the Aldehyde Group: The final step involves the oxidation of the intermediate compound to introduce the aldehyde group at the 4-position of the imidazole ring. This can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyloxy groups may also play a role in modulating the compound’s interaction with biological membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyloxy-2-propanol: Similar in structure but lacks the imidazole ring and aldehyde group.
1,3-Bis(benzyloxy)-2-propanol: Another related compound with similar benzyloxy groups but different core structure.
Uniqueness
1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is unique due to its combination of an imidazole ring, benzyloxy groups, and an aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-oxo-1,3-bis(phenylmethoxymethyl)imidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-12-19-11-21(15-25-13-17-7-3-1-4-8-17)20(24)22(19)16-26-14-18-9-5-2-6-10-18/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZJXJSELROYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(N(C2=O)COCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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